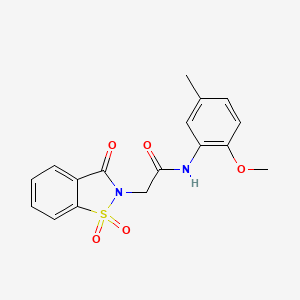

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5S/c1-11-7-8-14(24-2)13(9-11)18-16(20)10-19-17(21)12-5-3-4-6-15(12)25(19,22)23/h3-9H,10H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRZBCMXMLPBIOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps, starting with the formation of the benzothiazole ring system. This can be achieved through the cyclization of o-aminothiophenol with acetic anhydride, followed by oxidation to form the sulfone group. The resulting intermediate is then coupled with 2-methoxy-5-methylaniline under appropriate conditions, often involving amide bond formation through the use of coupling agents like carbodiimides.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalytic systems, controlled temperatures, and pressures to facilitate the necessary reactions efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo further oxidation, potentially transforming the methoxy group into more reactive species.

Reduction: Under reducing conditions, certain functional groups within the compound may be selectively reduced, altering its overall structure and reactivity.

Substitution: The presence of reactive sites, such as the amide linkage and methoxy group, allows for nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents like hydrogen peroxide or peracids.

Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substituents including halogenating agents or organometallic reagents.

Major Products: Depending on the specific reactions, products may include derivatives with modified substituents or functional groups, impacting the compound's physical and chemical properties.

Wissenschaftliche Forschungsanwendungen

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide is of interest in several research areas:

Chemistry: Its complex structure serves as a model for studying aromatic and heterocyclic chemistry.

Medicine: Investigated for potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Potential use as an intermediate in the synthesis of advanced materials or specialty chemicals.

Wirkmechanismus

The compound's mechanism of action involves its interaction with molecular targets such as enzymes or receptors. The sulfone group and benzothiazole ring can form specific interactions, altering the activity of these biological molecules. Pathways affected may include signal transduction, metabolic processes, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Variations and Molecular Properties

MIC: Minimum inhibitory concentration against *Mycobacterium tuberculosis H37Rv .

Key Observations:

Substituent Position and Bioactivity :

- The 2-ethylphenyl derivative (Table 1) demonstrates potent antimycobacterial activity, likely due to enhanced lipophilicity from the ethyl group, improving membrane permeability .

- The 4-hydroxyphenyl variant exhibits analgesic properties, attributed to hydrogen bonding with serotonergic receptors .

- Halogenated derivatives (e.g., 3-bromo) show kinase inhibitory effects, suggesting utility in targeted cancer therapies .

Pharmacological and Toxicological Profiles

Table 3: Activity and Toxicity Data

- Antimicrobial Activity : Dithiocarbamate derivatives (MIC: 0.78 μg/mL) outperform the target’s structural analogs, suggesting that auxiliary functional groups (e.g., dithiocarbamate) enhance potency .

- Safety : Hydroxyphenyl derivatives exhibit low acute toxicity (LD₅₀ >500 mg/kg), likely due to metabolic detoxification pathways .

Biologische Aktivität

The compound 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, synthetic pathways, and potential therapeutic applications.

- Molecular Formula : C₉H₈N₂O₄S

- Molecular Weight : 240.24 g/mol

- CAS Number : 30763-03-2

- IUPAC Name : 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives. The compound has shown significant efficacy against various bacterial strains and fungi. For instance:

- Antibacterial Efficacy : In vitro tests reveal that it inhibits the growth of Gram-positive and Gram-negative bacteria.

- Antifungal Activity : The compound demonstrates potent antifungal effects against pathogenic fungi, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents.

Anticancer Properties

Benzothiazole derivatives are increasingly recognized for their anticancer potential. The specific compound has been evaluated for cytotoxicity against several cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer).

- Results : The compound exhibited IC₅₀ values in the low micromolar range, indicating strong cytotoxic activity. Mechanistic studies suggest that it induces apoptosis through the mitochondrial pathway.

Anti-inflammatory Effects

The anti-inflammatory properties of benzothiazole derivatives are well documented. The compound has been shown to reduce inflammatory markers in cell cultures:

- Cytokine Inhibition : It significantly lowers levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Animal Models : In vivo studies using rodent models of inflammation demonstrated reduced swelling and pain response.

Synthetic Pathways

The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide typically involves:

- Formation of Benzothiazole Core : Utilizing 2-aminobenzothiazole and appropriate carbonyl compounds.

- Acetylation Step : Introducing the acetamide group through acylation reactions.

- Functionalization : Modifying the aromatic ring to enhance biological activity.

Case Studies

| Study | Methodology | Findings |

|---|---|---|

| Layek et al. (2023) | Synthesis and biological evaluation | The compound showed significant anticancer activity against MCF-7 cells with an IC₅₀ of 4 µM. |

| MDPI Study (2021) | Toxicity assessment in zebrafish | Exhibited low toxicity with an LC₅₀ greater than 50 mg/L, indicating safety for further development as a therapeutic agent. |

| RSC Advances (2023) | Antimicrobial testing | Effective against E.coli and S.aureus with MIC values of 10 µg/mL and 15 µg/mL respectively. |

Q & A

Q. Methodological Table :

| Step | Reagents/Conditions | Purpose | Yield Impact |

|---|---|---|---|

| 1 | DMF, K₂CO₃, 70°C | Facilitate nucleophilic substitution | High yield (~75%) |

| 2 | TLC monitoring (hexane:EtOAc 3:1) | Track reaction progress | Ensures >95% purity |

Which analytical techniques are most effective for structural validation and purity assessment?

Q. Basic Research Focus

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the benzothiazol-dioxole and acetamide moieties (e.g., δ 2.3 ppm for methyl groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 403.0821) .

- HPLC : Reverse-phase C18 columns (acetonitrile:H₂O gradient) assess purity (>98%) .

How can researchers resolve contradictions in reported biological activities of structurally similar compounds?

Q. Advanced Research Focus

- Case Study : Discrepancies in anti-inflammatory activity (e.g., COX-2 inhibition vs. non-specific binding) :

- Reproduce assays : Use standardized in vitro models (e.g., RAW 264.7 macrophages).

- Structural analogs : Compare substituent effects (e.g., methoxy vs. ethyl groups) .

- Data normalization : Control for batch-to-batch purity variations via HPLC .

What strategies are used to establish structure-activity relationships (SAR) for this compound?

Q. Advanced Research Focus

- Core modifications : Replace the 2-methoxy-5-methylphenyl group with halogenated or bulkier aryl groups to test receptor selectivity .

- Functional group swaps : Substitute the dioxido-benzothiazol moiety with oxadiazole to assess metabolic stability .

- Pharmacophore mapping : Molecular docking (e.g., AutoDock Vina) identifies critical H-bond interactions with target proteins .

How is the compound’s stability under physiological conditions evaluated?

Q. Advanced Research Focus

- pH stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via UV-Vis spectroscopy (λmax 270 nm) .

- Oxidative stress tests : Expose to H₂O₂ or cytochrome P450 enzymes to simulate metabolic pathways .

What computational methods validate the compound’s interaction with biological targets?

Q. Advanced Research Focus

- Molecular Dynamics (MD) Simulations : Simulate binding to COX-2 over 100 ns to assess conformational stability .

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict reactive sites .

How does X-ray crystallography contribute to understanding its solid-state properties?

Q. Advanced Research Focus

- Single-crystal analysis : Resolves bond lengths (e.g., C-S bond: 1.76 Å) and dihedral angles critical for packing efficiency .

- Polymorphism screening : Compare crystallization solvents (e.g., ethanol vs. acetonitrile) to identify stable forms .

What in vitro models are appropriate for preliminary pharmacological profiling?

Q. Advanced Research Focus

- Target-based assays : Enzyme inhibition (e.g., COX-2 IC₅₀) .

- Cell viability : MTT assays in cancer lines (e.g., MCF-7) to rule off-target cytotoxicity .

How are synthetic by-products characterized, and what mitigates their formation?

Q. Advanced Research Focus

- LC-MS/MS : Identifies dimers or hydrolyzed products (e.g., m/z 215.04 for deacetylated by-product) .

- Process optimization : Lower reaction temperature (50°C) and use anhydrous solvents reduce hydrolysis .

What validation criteria ensure reproducibility in biological assays?

Q. Advanced Research Focus

- Positive controls : Include celecoxib for COX-2 inhibition assays .

- Blinded experiments : Randomize sample processing to eliminate bias .

- Statistical rigor : Use ANOVA with post-hoc Tukey tests (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.